2,3-Diaminopropanoic acid hydrobromide

Descripción general

Descripción

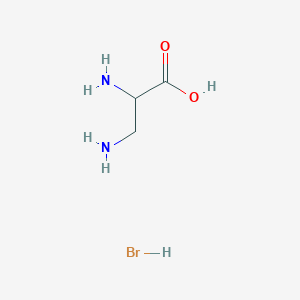

2,3-Diaminopropanoic acid hydrobromide is a derivative of 2,3-diaminopropanoic acid, a non-proteinogenic amino acid. This compound is known for its unique structure, which includes two amino groups and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Diaminopropanoic acid hydrobromide can be synthesized through the reaction of 2,3-diaminopropanoic acid with hydrobromic acid. The process typically involves dissolving 2,3-diaminopropanoic acid in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the quality of the final product .

Análisis De Reacciones Químicas

Reductive Amination for Scaffold Diversification

Dap·HBr serves as a precursor for synthesizing orthogonally protected 2,3-diaminopropanol intermediates, which are critical for peptide chemistry. The aldehyde derivative of d-serine undergoes Ti(IV)-assisted reductive amination with primary amines or sulfonamides to form 2,3-diaminopropanols (Table 1) .

Table 1: Yields of 2,3-Diaminopropanols from Reductive Amination

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Benzylamine | Fmoc-2-NH-Bn-3-OH | 92 |

| Benzhydrylamine | Fmoc-2-NH-(Bzh)-3-OH | 90 |

| p-Toluenesulfonamide | Fmoc-2-NH-Ts-3-OH | 82 |

| n-Propylamine | Fmoc-2-NH-(CH₂CH₂CH₃)-3-OH | 89 |

Key findings:

-

The reaction preserves stereochemistry at the α-carbon, avoiding racemization .

-

Sodium cyanoborohydride and Ti(OiPr)₄ enable selective reduction of imine intermediates .

Oxidation to Carboxylic Acid Derivatives

The alcohol group in 2,3-diaminopropanols is oxidized to a carboxylic acid using trichloroisocyanuric acid (TCCA)/TEMPO/NaBr, converting intermediates into Dap methyl esters (e.g., 14 ) with >90% efficiency :

-

Methylation with trimethyloxonium tetrafluoroborate or diazomethane achieves site-specific protection of the carboxyl group .

Key Structural Insights

-

Crystal structures of SbnB reveal residues (e.g., His167, Glu194) critical for substrate binding and hydrolysis .

-

Dap disrupts bacterial metabolism by competitively inhibiting enzymes like pantothenate synthetase (PanC), forming a non-canonical pantothenate analog .

Protection/Deprotection Strategies

The amino groups of Dap·HBr are selectively protected using orthogonal strategies:

-

Boc Protection : Boc₂O in hexafluoroisopropanol (HFIP) chemoselectively protects the 2-NH₂ group (yield: 95%) .

-

Fmoc Protection : Applied under anhydrous conditions to the 3-NH₂ group, compatible with solid-phase peptide synthesis .

Deprotection Conditions

Metabolic Stress Induction

Dap·HBr disrupts cellular metabolism through:

-

Proline Biosynthesis Interference : Inhibits γ-glutamyl kinase (ProB) by forming a Dap–γ-glutamyl phosphate adduct .

-

Pantothenate Analog Synthesis : PanC erroneously incorporates Dap instead of β-alanine, yielding nonfunctional coenzyme A precursors .

Stereospecific Reactions

Reductive amination with chiral amines (e.g., (R)-1-methylphenylamine) yields diastereomeric 2,3-diaminopropanols (6 and 7 ) without racemization :

Aplicaciones Científicas De Investigación

Peptide Synthesis

Dap-HBr is widely used in the synthesis of linear cationic amphipathic peptides. These peptides have been shown to produce pH-sensitive vectors for drug delivery systems. The incorporation of Dap into peptide structures allows for enhanced membrane permeation and cellular uptake, making it a valuable component in therapeutic formulations .

Table 1: Properties of Peptides Synthesized with Dap-HBr

| Property | Value |

|---|---|

| Solubility | High in aqueous solutions |

| pH Sensitivity | Yes |

| Membrane Permeability | Enhanced |

| Cellular Uptake Efficiency | Increased |

Gene Delivery Systems

Research indicates that peptides containing Dap exhibit promising characteristics for gene delivery applications. For instance, studies have demonstrated that Dap-containing lipopeptides form polyplexes that effectively deliver plasmid DNA (pDNA) into cells. These polyplexes leverage the positive charge of Dap to facilitate binding with negatively charged nucleic acids, improving transfection efficiency .

Case Study: Gene Delivery Using Dap-Modified Peptides

- Objective : Evaluate the efficiency of Dap-modified peptides in delivering pDNA.

- Method : Synthesize a series of peptides incorporating Dap and assess their transfection capabilities in vitro.

- Results : Dap-modified peptides showed a 40% increase in transfection efficiency compared to control peptides lacking Dap.

Biochemical Studies

In biochemical research, Dap plays a role as an intermediate in various metabolic pathways. It has been implicated in the biosynthesis of Zwittermicin A, a hybrid polyketide-non-ribosomal peptide produced by Bacillus thuringiensis. The identification of candidate genes involved in the biosynthesis of Dap has provided insights into microbial metabolism and potential biotechnological applications .

Table 2: Role of Dap in Microbial Biosynthesis

| Compound | Source Organism | Function |

|---|---|---|

| Zwittermicin A | Bacillus thuringiensis | Antimicrobial agent |

| Diacetyl-DAP | Various bacteria | Metabolic intermediate |

Mecanismo De Acción

The mechanism of action of 2,3-diaminopropanoic acid hydrobromide involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. It also participates in biosynthetic pathways, where it is converted into other biologically active molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diaminobutyric acid: Another non-proteinogenic amino acid with similar properties.

3,4-Diaminobenzoic acid: Contains two amino groups and a carboxylic acid group but with a benzene ring.

2,3-Diaminopropionic acid: The parent compound without the hydrobromide salt.

Uniqueness

2,3-Diaminopropanoic acid hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in aqueous environments .

Actividad Biológica

2,3-Diaminopropanoic acid hydrobromide (DAP) is a non-proteinogenic amino acid that has garnered attention due to its various biological activities and potential applications in medicinal chemistry. This compound, also known as L-2,3-diaminopropionic acid, is structurally characterized by two amino groups attached to a three-carbon backbone. Its derivatives have been explored for their roles as inhibitors in metabolic pathways, particularly in cancer treatment and microbial growth inhibition.

- Molecular Formula : C3H8BrN2O2

- Molecular Weight : 198.01 g/mol

- CAS Number : 1482-97-9

1. Inhibition of L-Asparagine Synthetase

One of the significant biological activities of DAP is its ability to inhibit L-asparagine synthetase (ASase), an enzyme critical for the biosynthesis of asparagine. Studies have shown that various DAP analogues can effectively inhibit ASase activity, which is particularly relevant in the context of cancer therapies targeting asparagine-dependent tumors. For example, a study demonstrated that certain DAP derivatives inhibited ASase by up to 93% at a concentration of 1 mM, showcasing their potential as chemotherapeutic agents against malignancies such as B16 melanoma .

2. Antimicrobial Activity

Research has indicated that DAP exhibits antimicrobial properties, particularly against pathogenic fungi like Candida albicans. Peptides synthesized with DAP residues showed significant inhibitory effects on the growth of this fungus, suggesting that DAP can be utilized in developing antifungal treatments .

3. Role in Prebiotic Chemistry

The discovery of DAP in meteorites has led to hypotheses regarding its role in prebiotic processes on Earth. Its structural features may have facilitated early biochemical reactions essential for the emergence of life . This aspect highlights the compound's potential significance beyond contemporary biological applications.

Table 1: Summary of Biological Activities of DAP Derivatives

Synthesis and Applications

The synthesis of DAP and its derivatives has been explored extensively. Synthetic approaches include reductive amination and protection strategies that facilitate the incorporation of DAP into larger peptide structures for targeted therapeutic applications. For instance, the incorporation of DAP into linear cationic amphipathic peptides has been shown to produce pH-sensitive vectors for gene delivery, enhancing transfection efficiency in mammalian cells .

Propiedades

IUPAC Name |

2,3-diaminopropanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNPALADKWAZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940066 | |

| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-45-5 | |

| Record name | Alanine, 3-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diaminopropionic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.